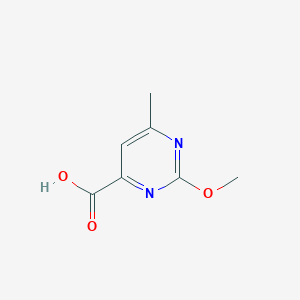

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Vue d'ensemble

Description

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, vitamins, and coenzymes. This compound is characterized by a methoxy group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and methyl iodide.

Alkylation: The 2-methoxypyrimidine undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the sixth position.

Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study investigated the synthesis of various pyrimidine derivatives, including 2-methoxy-6-methylpyrimidine-4-carboxylic acid, which showed promising activity against several bacterial strains. The structure–activity relationship (SAR) indicated that modifications at the carboxylic acid group significantly influenced antibacterial potency .

Anti-inflammatory Properties

Pyrimidine derivatives have also been noted for their anti-inflammatory effects. In a series of experiments, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that these compounds could potentially serve as therapeutic agents in treating inflammatory diseases .

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, such as:

- Decarboxylative Reactions : The compound can undergo decarboxylation to yield pyridine derivatives, which are useful in developing pharmaceuticals .

- Michael Addition Reactions : Its reactivity allows it to participate in Michael-type additions, forming hybrid molecules with significant biological activity .

Synthesis of Heterocycles

The compound is instrumental in synthesizing heterocyclic compounds, which are critical in drug development. The presence of both the methoxy and carboxylic acid groups enhances its reactivity and versatility in forming various nitrogen-containing heterocycles .

Case Study 1: Antimicrobial Derivatives

A study synthesized a series of 2-methoxy-6-methylpyrimidine derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that modifications at the carboxylic acid position led to enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Weak |

| Derivative A (R=CH₃) | Strong | Moderate |

| Derivative B (R=C₃H₇) | Very Strong | Strong |

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers examined the anti-inflammatory effects of a series of pyrimidine derivatives including this compound on lipopolysaccharide (LPS)-stimulated macrophages. The study found that specific modifications reduced the secretion of TNF-alpha and IL-6, suggesting potential applications in treating inflammatory conditions .

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | 0% | 0% |

| Compound A | 45% | 50% |

| Compound B | 70% | 65% |

Mécanisme D'action

The mechanism of action of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in nucleic acid synthesis and metabolism.

Pathways: It may inhibit or modulate the activity of enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Comparaison Avec Des Composés Similaires

- 2-Amino-6-methylpyrimidine-4-carboxylic acid

- 2-Hydroxy-6-methylpyridine-4-carboxylic acid

Comparison:

- 2-Amino-6-methylpyrimidine-4-carboxylic acid: This compound has an amino group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.

- 2-Hydroxy-6-methylpyridine-4-carboxylic acid: This compound has a hydroxyl group and belongs to the pyridine family, which differs from the pyrimidine structure. The presence of the hydroxyl group can influence its solubility and reactivity.

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound possesses a range of pharmacological properties that make it a subject of interest in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a pyrimidine ring substituted with a methoxy group and a carboxylic acid, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibitory concentrations (IC50) that suggest its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µM |

| Escherichia coli | 15.0 µM |

| Pseudomonas aeruginosa | 20.0 µM |

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .

Interaction with Cellular Pathways

The compound may also modulate key signaling pathways associated with cell survival and proliferation. Studies suggest it alters the expression levels of proteins involved in apoptosis, enhancing the sensitivity of cancer cells to chemotherapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The researchers noted a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections.

Case Study 2: Anticancer Properties

In another study focusing on breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers. The findings suggested that this compound could serve as a lead for developing new anticancer therapies, particularly for triple-negative breast cancer .

Propriétés

IUPAC Name |

2-methoxy-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCFMYQZNWGKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.